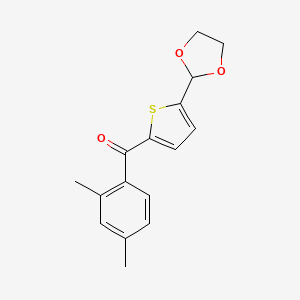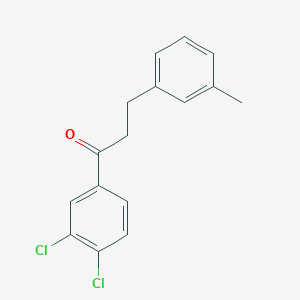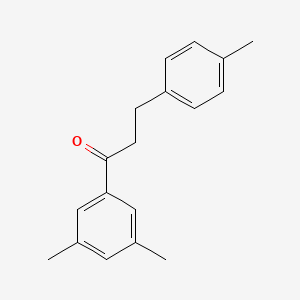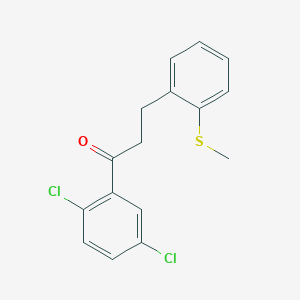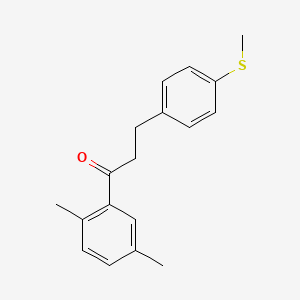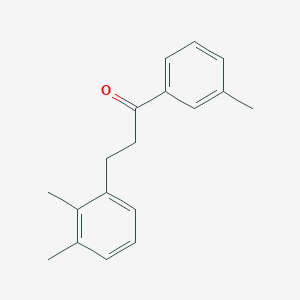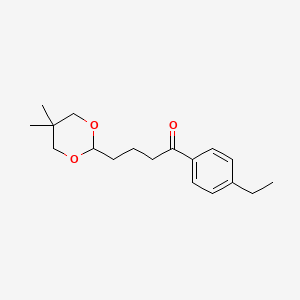
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-ethylbutyrophenone
Vue d'ensemble
Description
Applications De Recherche Scientifique
Fluorescent Nanomaterials for Bioimaging
AIEgens exhibit aggregation-induced emission (AIE), which enhances their fluorescence efficiency and photostability. These properties make them excellent candidates for biological imaging. Researchers have utilized AIEgen-based nanomaterials for in vitro and in vivo imaging, enabling visualization of cellular processes, tissue structures, and disease-related changes .
Cell Tracing and Labeling
AIEgens can be conjugated with targeting ligands (such as antibodies or peptides) to specifically label cells. Their bright fluorescence allows precise tracking of cell migration, proliferation, and differentiation. In stem cell research, AIEgen-based cell tracing provides insights into tissue regeneration and transplantation .
Photodynamic Therapy (PDT)
AIEgens can serve as photosensitizers in PDT—a non-invasive cancer treatment. Upon light activation, they generate reactive oxygen species, leading to localized cell damage and tumor destruction. Their unique AIE properties enhance PDT efficacy by minimizing self-quenching and improving therapeutic outcomes .
Drug Delivery Systems
AIEgen-based nanocarriers have been explored for targeted drug delivery. By encapsulating therapeutic agents within AIE nanoparticles, researchers achieve controlled release profiles, prolonged circulation, and site-specific drug deposition. These systems enhance drug bioavailability and minimize side effects .
Theranostics
AIEgens combine diagnostic (imaging) and therapeutic functions, enabling theranostic applications. For instance, AIEgen-loaded nanoparticles can simultaneously visualize tumors (diagnostics) and deliver anticancer drugs (therapy). This integrated approach improves treatment precision and patient outcomes .
Material Science and Optoelectronics
Beyond biology, AIEgens find use in material science. They enhance the luminescence of polymers, leading to brighter organic light-emitting diodes (OLEDs). Additionally, AIEgen-based sensors detect specific analytes (e.g., metal ions, pH) due to their fluorescence changes upon interaction .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-4-14-8-10-15(11-9-14)16(19)6-5-7-17-20-12-18(2,3)13-21-17/h8-11,17H,4-7,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAFIODIRIYLRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CCCC2OCC(CO2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50645980 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3-dioxan-2-YL)-4'-ethylbutyrophenone | |
CAS RN |
898787-21-8 | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898787-21-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(4-ethylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50645980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



